4-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
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Description
The compound “4-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid” is a complex organic molecule. It is used for chemical probe synthesis and contains a light-activated diazirine, alkyne tag, and carboxylic acid synthetic handle .
Synthesis Analysis
This compound is a trifunctional building block used in chemical probe synthesis . The synthesis process involves the use of its acid linker to append it to a ligand or pharmacophore .Molecular Structure Analysis
The molecular formula of this compound is C20H18N4O4. It contains functional groups such as a light-activated diazirine, alkyne tag, and carboxylic acid synthetic handle .Chemical Reactions Analysis
When this compound is appended to a ligand or pharmacophore through its acid linker, it allows for UV light-induced covalent modification of a biological target . This modification has potential for downstream applications via the alkyne tag .Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[3-(3-but-3-ynyldiazirin-3-yl)propanoylamino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-2-3-7-16(19-20-16)8-6-14(22)17-11-5-4-9-21-13(11)10-12(18-21)15(23)24/h1,10-11H,3-9H2,(H,17,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRJOLZNCLBMPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(N=N1)CCC(=O)NC2CCCN3C2=CC(=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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